

Spectroscopic Profile of N-Isobutylformamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-Isobutylformamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Isobutylformamide** (CAS No: 6281-96-5), a valuable building block in organic synthesis and pharmaceutical development.^{[1][2]} This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **N-Isobutylformamide** based on its chemical structure and data from related compounds. These values serve as a reference for the identification and characterization of this molecule.

Table 1: ^1H NMR Spectroscopic Data (Expected Values)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (Formyl-H)	~8.0 - 8.2	Singlet (s)	-
H-2 (N-CH ₂)	~3.0 - 3.2	Triplet (t)	~6-7
H-3 (CH)	~1.7 - 1.9	Multiplet (m)	-
H-4 (NH)	~5.5 - 6.5	Broad Singlet (br s)	-
H-5 (CH ₃)	~0.9 - 1.0	Doublet (d)	~6-7

Table 2: ¹³C NMR Spectroscopic Data (Expected Values)

Carbon	Chemical Shift (δ , ppm)
C-1 (C=O)	~160 - 165
C-2 (N-CH ₂)	~45 - 50
C-3 (CH)	~28 - 32
C-4 (CH ₃)	~19 - 22

Table 3: IR Spectroscopic Data (Expected Absorptions)

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium
C-H Stretch (Alkyl)	2850 - 2960	Strong
C=O Stretch (Amide I)	1630 - 1690	Strong
N-H Bend (Amide II)	1510 - 1570	Medium

Table 4: Mass Spectrometry Data (Expected Fragments)

m/z	Proposed Fragment
101	$[\text{M}]^+$ (Molecular Ion)
58	$[\text{CH}_3\text{CH}(\text{CH}_3)\text{CH}_2\text{NH}]^+$
44	$[\text{H}_2\text{N}=\text{CHOH}]^+$
43	$[\text{CH}(\text{CH}_3)_2]^+$

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 10-20 mg of **N-Isobutylformamide**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
- Ensure the final sample height in the tube is approximately 4-5 cm.

2. ^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Solvent: CDCl_3 (referenced to δ 7.26 ppm) or other appropriate deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.

- Acquisition Parameters:

- Spectral Width: ~12-16 ppm
- Acquisition Time: ~2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (adjust for desired signal-to-noise)
- Temperature: 298 K

3. ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher frequency for ^{13}C NMR.
- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Solvent: CDCl_3 (referenced to δ 77.16 ppm) or other appropriate deuterated solvent.
- Acquisition Parameters:
 - Spectral Width: ~200-240 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons)
 - Number of Scans: 128 or more (adjust for desired signal-to-noise)
 - Temperature: 298 K

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- Place one to two drops of neat **N-Isobutylformamide** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

- Carefully place a second salt plate on top, spreading the liquid into a thin film.
- Mount the salt plates in the spectrometer's sample holder.

2. Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Apply a small drop of **N-Isobutylformamide** directly onto the crystal surface.
- Acquire the spectrum.

3. Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty sample compartment (or clean ATR crystal) should be collected prior to the sample scan.

Mass Spectrometry (MS)

1. Sample Introduction:

- For a pure sample, direct infusion via a syringe pump or introduction via a heated probe can be used.
- For mixtures, separation by Gas Chromatography (GC) prior to MS analysis is recommended.

2. Ionization (Electron Ionization - EI):

- Ionization Energy: 70 eV.

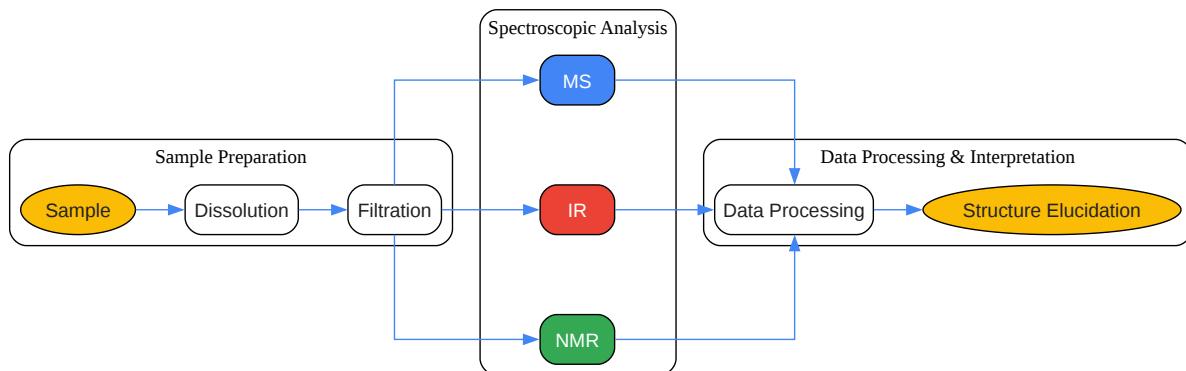
- The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

3. Mass Analysis:

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.
- Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).

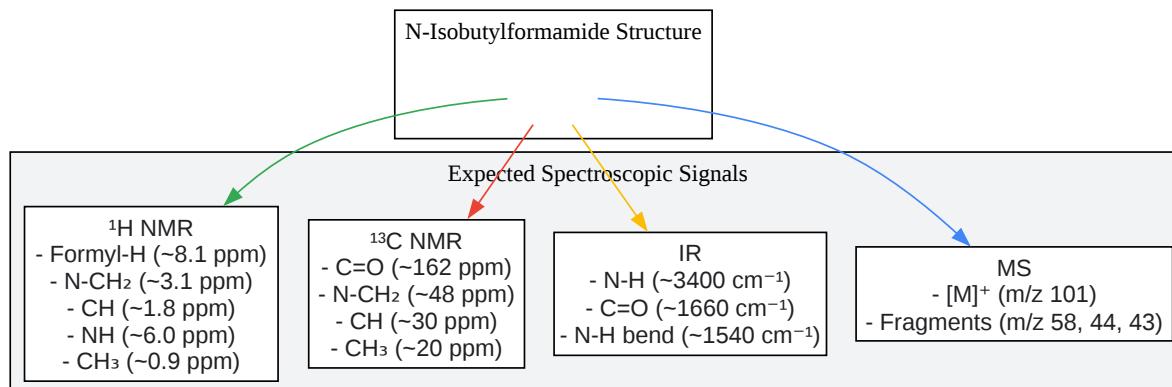
Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **N-Isobutylformamide**.



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Caption: General workflow for spectroscopic analysis of a chemical sample.



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Caption: Correlation of **N-Isobutylformamide**'s structure with its expected spectroscopic signals.

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References

- 1. N-Isobutylformamide | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2-methylpropyl)- [webbook.nist.gov]
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